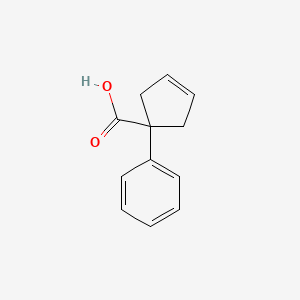
1-Phenylcyclopent-3-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylcyclopent-3-enecarboxylic acid is an organic compound with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol . This compound is characterized by a phenyl group attached to a cyclopentene ring, which is further substituted with a carboxylic acid group. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopent-3-enecarboxylic acid can be synthesized through various organic reactions. One common method involves the cyclization of phenyl-substituted alkenes with carboxylic acid derivatives under acidic or basic conditions . The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylcyclopent-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products:
Oxidation: Formation of phenylcyclopent-3-enone.
Reduction: Formation of 1-phenylcyclopentanol.
Substitution: Formation of nitrophenylcyclopent-3-enecarboxylic acid or bromophenylcyclopent-3-enecarboxylic acid.
Aplicaciones Científicas De Investigación
1-Phenylcyclopent-3-enecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Phenylcyclopent-3-enecarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect cellular pathways, leading to changes in metabolic or signaling processes .
Comparación Con Compuestos Similares
Cyclopent-3-enecarboxylic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in the ring structure.
Phenylpropanoic acid: Similar in having a phenyl group but with a different carbon chain length and structure.
Uniqueness: 1-Phenylcyclopent-3-enecarboxylic acid is unique due to its specific ring structure and the presence of both a phenyl group and a carboxylic acid group.
Propiedades
Fórmula molecular |
C12H12O2 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
1-phenylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-7H,8-9H2,(H,13,14) |
Clave InChI |
IDXUGMAYUHNDQD-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC1(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




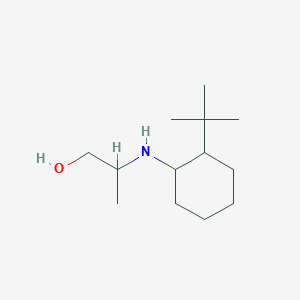
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13015749.png)
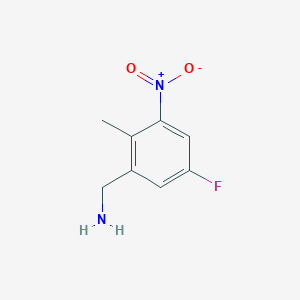
![(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B13015758.png)
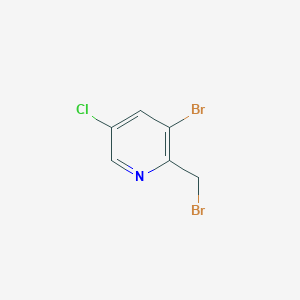
![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)


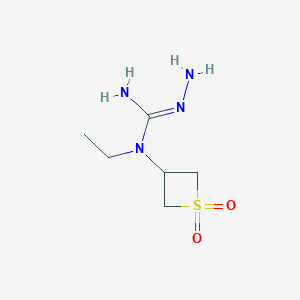

![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)

